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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxynicotinic acid
CAS No.: 884494-83-1
Cat. No.: B3030225
Get Quote
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Introduction & Structural Dynamics

5-Fluoro-2-hydroxynicotinic acid (CAS: 884494-83-1) is a critical fluorinated pyridine building
block. While often categorized as a hydroxypyridine, it exists primarily as the 2-pyridone
tautomer in the solid state and in polar aprotic solvents (like DMSO). This tautomeric
equilibrium significantly influences the spectroscopic signature, particularly in Carbonyl IR
stretching and Proton NMR chemical shifts.

Tautomeric Equilibrium

The compound favors the 2-oxo (lactam) form over the 2-hydroxy (lactim) form due to the
aromaticity of the pyridone ring system and intermolecular hydrogen bonding.

Tautomerization
Lactim Form (Fast Exchange) LaCtam Form
(2-Hydroxy-pyridine) _(2-Pyridone) .
*Dominant in DMSO/Solid*
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Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, which dictates the observed
NMR and IR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the 2-pyridone tautomer in DMSO-ds, the standard solvent for
this polar, sparingly soluble acid.

A1H NMR (Proton)

The spectrum is characterized by two distinct aromatic signals (H-4 and H-6) and two broad
exchangeable protons (NH and COOH). The fluorine atom at position 5 causes significant
splitting (J-coupling).

Solvent: DMSO-ds (Residual peak: 2.50 ppm) Frequency: 400 MHz
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Shift (3,
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Position

Multiplicity

Integral

Coupling
Constants
(J, Hz)

Assignment
Logic

COOH 13.5-145

Broad Singlet

Carboxylic
acid proton;
highly
exchangeabl

e.

NH 12.5-135

Broad Singlet

Pyridone N-
H; broad due
to quadrupole
broadening
and

exchange.

H-6 8.35-8.45

ddord

1H

JHe,F) = 4-6
HzJHe,Ha) =
2-3 Hz

Downfield
due to
proximity to
Nitrogen and

Fluorine.

H-4 7.95 - 8.05

ddord

1H

JHa,F)=9-11
HzJHa4,He) =
2-3Hz

Ortho to
Fluorine
(large J) and
ortho to

Carbonyl.

Key Diagnostic Feature: The H-4 proton appears as a doublet of doublets (dd) with a large

coupling constant (J ~10 Hz) due to the ortho-fluorine effect. In lower resolution spectra, this

may appear as a pseudo-doublet.

N13C NMR (Carbon)

The ~13C spectrum is complex due to C-F coupling, which splits carbon signals into doublets.

Solvent: DMSO-ds (Reference: 39.5 ppm)
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Carbon Shift (6, ppm) Multiplicity J_CF (Hz) Assighment
) ) Carboxylic Acid
C=0 (Acid) 164.0 - 166.0 Singlet/Weak d <3
Carbonyl
Pyridone
C-2 (C=0) 158.0 - 160.0 Doublet ~25
Carbonyl (C-2)
C-F Carbon
C-5 138.0 - 142.0 Doublet ~240 (Large coupling
constant)
C-6 130.0 - 135.0 Doublet ~20-30 C-6 (Ortho to F)
C-4 120.0 - 125.0 Doublet ~5-10 C-4 (Orthoto F)
C-3 110.0 - 115.0 Doublet ~5 C-3 (Metato F)

N19F NMR (Fluorine)

Solvent: DMSO-de
e Shift:-125.0 to -135.0 ppm

o Pattern: Multiplet (dd) due to coupling with H-4 and H-6.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the dual carbonyl functionality and the hydrogen-bonding
network of the dimerized acid.
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Wavenumber . . . .
Vibration Mode Intensity Structural Insight
(cm™)
Characteristic
2500 - 3300 O-H Stretch Broad, Med carboxylic acid dimer
"hump".
) Pyridone N-H (often
3000 - 3200 N-H Stretch Medium )
overlaps with OH).
Carboxylic Acid
1710 - 1740 C=0 Stretch Strong
Carbonyl.
Pyridone Carbonyl
(Amide-like). Lower
1640 - 1680 C=0 Stretch Strong
freq due to
conjugation.
1200 - 1250 C-F Stretch Strong Aryl-Fluorine stretch.
) C-O single bond of the
1000 - 1100 C-O Stretch Medium

acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint
useful for impurity identification.

e Molecular Formula: CeHaFNO3[1]

e Molecular Weight: 157.10 g/mol [1]

lonization Mode: Electrospray lonization (ESI)

Negative Mode (ESI-):
e [M-H]™:m/z 156.0 (Base Peak).

o Stable anion formation due to the acidity of the carboxylic group.
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Positive Mode (ESI+):

e [M+H]*:m/z 158.1.

Fragmentation Pattern (EI/CID)

Understanding fragmentation is vital for identifying this compound in complex mixtures.

Molecular lon
[M+H]+ = 158

“H20 (18) COOH (45) - CO (28)

[M - COOH]+
m/z 113
(Decarboxylation)

[M - H20]+
m/z 140

I
IDiagnostic
I
iFragment
I

Fluoro-pyridone Core

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways. The loss of the carboxyl group (m/z 113) is the most
diagnostic transition.

Experimental Protocols
Protocol 1: NMR Sample Preparation

o Objective: Obtain high-resolution spectra without exchange broadening.
e Solvent: DMSO-ds (99.9% D) is required. CDCls is not suitable due to poor solubility.

e Procedure:
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o Weigh 5-10 mg of the sample into a clean vial.
o Add 0.6 mL of DMSO-de.

o Sonicate for 30 seconds to ensure complete dissolution (suspensions yield poor
baselines).

o Transfer to a 5mm NMR tube.

o Optional: Add 1 drop of D20 to collapse exchangeable protons (NH, COOH) if spectral
simplification is needed (this will remove the peaks at ~13-14 ppm).

Protocol 2: HPLC-UV Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: 254 nm (Aromatic) and 210 nm (Amide/Acid).

Retention Time: Expect early elution (polar acidic compound).

References

e PubChem Compound Summary. "5-Fluoro-2-hydroxynicotinic acid (CID 40786902)."
National Center for Biotechnology Information. Accessed 2024.[2] Link

o ChemicalBook. "2-Hydroxynicotinic acid NMR Data (Parent Compound Reference)." Link

o Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory
Solvents." J. Org. Chem. 1997, 62, 7512-7515. (Standard reference for solvent residual
peaks). Link

» Tocris Bioscience. "Favipiravir (T-705) Product Information." (Structural analog reference for
fluorinated pyrazine/pyridine comparisons). Link

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3030225/docs?utm_src=pdf-body#comprehensive-spectroscopic-characterization-of-5-fluoro-2-hydroxynicotinic-acid
https://king-pharm.com/product/reagent?casno=5326-47-6
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F40786902
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FSpectrumEN_609-71-2_1HNMR.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo971176v
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.tocris.com%2Fproducts%2Ffavipiravir_7225
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemscene.com [chemscene.com]
e 2.5326-47-6 2-Amino-5-iodobenzoic acid [King-pharm.com]

» To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 5-
Fluoro-2-hydroxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030225/docs#comprehensive-spectroscopic-
characterization-of-5-fluoro-2-hydroxynicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

